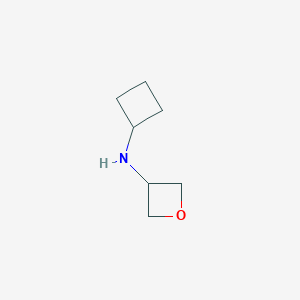

N-cyclobutyloxetan-3-amine

Descripción

Contextualization of Saturated Cyclic Amines in Modern Organic Synthesis

Saturated cyclic amines are foundational structures in the world of organic chemistry. nih.govnih.gov These nitrogen-containing rings are not merely simple building blocks; they are integral components of a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govrsc.org Their prevalence stems from their ability to impart specific physicochemical properties to a molecule, such as basicity and the capacity to form hydrogen bonds, which are crucial for molecular recognition and biological activity. eopcw.com

The synthesis of these cyclic amines has been a long-standing area of research, with chemists continuously developing more efficient and environmentally friendly methods. nih.govnih.gov Modern synthetic strategies often focus on direct C-H bond functionalization, providing a direct route to modify these structures and create diverse libraries of compounds for screening in drug discovery and other applications. rsc.orgacs.org The inherent reactivity and structural features of saturated cyclic amines make them versatile intermediates in the construction of more complex molecular frameworks. nih.govrsc.org

Significance of Oxetane (B1205548) and Cyclobutane (B1203170) Scaffolds in Molecular Design

The incorporation of oxetane and cyclobutane rings into molecular design has gained considerable traction in recent years, particularly in the field of medicinal chemistry. nih.govopenmedicinalchemistryjournal.comnih.gov

The oxetane ring, a four-membered ether, is prized for its unique combination of properties. It is a small, polar, and three-dimensional motif that can significantly influence a molecule's characteristics. nih.govacs.org Researchers have successfully used oxetanes to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates. nih.govacs.org Furthermore, the oxetane scaffold can act as a bioisostere for other common functional groups like gem-dimethyl and carbonyl groups, offering a way to fine-tune a molecule's properties while potentially avoiding metabolic liabilities associated with the original group. nih.govchimia.ch

The cyclobutane ring, a four-membered carbocycle, is another valuable scaffold in drug discovery. nih.govru.nl Its strained, puckered structure introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. nih.govresearchgate.net This can lead to increased potency and selectivity for its biological target. Cyclobutanes have been used to replace double bonds to prevent cis/trans isomerization, increase metabolic stability, and provide a three-dimensional vector for substituents, moving away from the often-overrepresented flat aromatic rings in drug design. nih.govchimia.chresearchgate.net

The following table provides a summary of the key properties and applications of oxetane and cyclobutane scaffolds:

| Scaffold | Key Properties | Key Applications in Molecular Design |

|---|---|---|

| Oxetane | Small, polar, three-dimensional, hydrogen bond acceptor | Improve solubility, enhance metabolic stability, act as a bioisostere for gem-dimethyl and carbonyl groups. nih.govnih.govacs.org |

| Cyclobutane | Strained, puckered, conformationally rigid | Increase potency and selectivity, prevent cis/trans isomerization, provide three-dimensional diversity. nih.govru.nlresearchgate.net |

N-cyclobutyloxetan-3-amine: A Key Building Block in Contemporary Chemical Research

This compound represents a strategic fusion of the beneficial properties of saturated cyclic amines, oxetanes, and cyclobutanes. This unique combination makes it a highly valuable building block in contemporary chemical research. fluorochem.co.uksigmaaldrich.combldpharm.combldpharm.com The term "building block" in this context refers to a readily available chemical compound that can be used as a starting material to synthesize more complex molecules. nih.govsigmaaldrich.com

The structure of this compound incorporates the basic nitrogen of a cyclic amine, the polarity and three-dimensionality of the oxetane ring, and the conformational rigidity of the cyclobutane moiety. This trifecta of features offers chemists a powerful tool to introduce desirable properties into new molecules. The presence of both the oxetane and cyclobutane rings provides a unique spatial arrangement of atoms, which can be exploited to explore new chemical space and design molecules with novel biological activities. nih.gov

The commercial availability of this compound and similar structures allows researchers to readily incorporate this motif into their synthetic strategies, accelerating the discovery of new compounds with potential applications in various fields, from pharmaceuticals to materials science. fluorochem.co.uksigmaaldrich.combldpharm.combldpharm.com

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclobutyloxetan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(3-1)8-7-4-9-5-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIXCAQDKFMQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2COC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclobutyloxetan 3 Amine

Strategic Approaches to Oxetane (B1205548) Ring Construction

The four-membered oxetane ring is a valuable structural motif in medicinal chemistry, capable of influencing key physicochemical properties such as solubility and metabolic stability. magtech.com.cnnih.gov Its synthesis, however, can be challenging due to the inherent ring strain. illinois.edunih.gov

General Principles of Oxetane Synthesis

The construction of the oxetane ring is primarily achieved through several key strategic disconnections. thieme-connect.de The most common methods involve intramolecular cyclization to form a C-O bond, [2+2] cycloaddition reactions, and the ring expansion of smaller, three-membered rings. magtech.com.cnthieme-connect.debeilstein-journals.org

Intramolecular C-O Bond Formation (Williamson Etherification): This is one of the most frequently employed methods for oxetane synthesis. magtech.com.cnbeilstein-journals.org It typically involves the base-induced cyclization of a 3-halo-1-alkanol. The availability of the 1,3-diol precursors, which can be selectively halogenated, makes this a versatile route. thieme-connect.de For example, the treatment of a 3-bromoalkan-1-ol with a base like sodium hydride can lead to the formation of the oxetane ring. thieme-connect.deacs.org

Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for the direct synthesis of oxetanes. magtech.com.cnnih.govnih.gov The reaction is initiated by the photoexcitation of the carbonyl compound, which then reacts with the alkene to form the four-membered ring. researchgate.net The regioselectivity and stereoselectivity of this reaction can be influenced by the electronic properties and steric hindrance of the substrates. nih.govresearchgate.net

Ring Expansion of Epoxides: Three-membered epoxide rings can be expanded to form four-membered oxetanes. magtech.com.cnbeilstein-journals.org This transformation can be mediated by various reagents, including sulfide (B99878) ylides, which attack the epoxide to form a betaine (B1666868) intermediate that subsequently cyclizes to the oxetane. illinois.edu

C-H Bond Oxidative Cyclization: Newer methods involve the oxidative cyclization of alcohols, offering a novel disconnection for oxetane synthesis from readily available starting materials. magtech.com.cnnih.gov

| Synthetic Strategy | Description | Key Intermediates/Reagents | Reference |

| Williamson Etherification | Intramolecular cyclization via C-O bond formation. | 3-halo-1-alkanols, Base (e.g., NaH) | magtech.com.cnthieme-connect.debeilstein-journals.orgacs.org |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. | Carbonyl compound, Alkene, UV or visible light | magtech.com.cnnih.govnih.gov |

| Epoxide Ring Expansion | Conversion of a three-membered ring to a four-membered ring. | Epoxides, Sulfide ylides | magtech.com.cnillinois.edubeilstein-journals.org |

| C-H Oxidative Cyclization | Formation of oxetane ring from alcohols via C-H functionalization. | Alcohols, Oxidizing agents | magtech.com.cnnih.gov |

Stereocontrolled Methods for Oxetane Formation

Controlling the stereochemistry during oxetane ring formation is crucial for accessing specific isomers of complex molecules. Several methods have been developed to achieve high levels of stereocontrol.

One effective strategy begins with stereodefined 1,3-diols. For instance, syn- and anti-1,3-diols can be synthesized from a common aldol (B89426) precursor through stereoselective reduction. These diols can then be converted to oxetanes with a net retention of stereochemistry via a double inversion process, involving conversion to an ortho ester, reaction with acetyl bromide, and subsequent base-mediated cyclization. acs.org

The Paternò-Büchi reaction can also be rendered highly diastereoselective. organic-chemistry.org The photocycloaddition of carbonyl compounds to chiral allylic alcohols often proceeds with high regio- and diastereoselectivity. This control is attributed to hydrogen bonding between the allylic hydroxyl group and the electronically excited carbonyl, which directs the approach of the reactants. thieme-connect.de The use of chiral Lewis acids can also induce enantioselectivity in Paternò-Büchi reactions. illinois.edu

Furthermore, the intramolecular ring-opening of chiral epoxides can provide access to enantioenriched oxetanes. acs.org For example, regio- and stereoselective opening of an epoxide with a nucleophile, followed by tosylation of the resulting primary alcohol and Williamson etherification, can yield a stereodefined oxetane. acs.org

Methodologies for Cyclobutane (B1203170) Ring Assembly

Cyclobutanes are important structural motifs found in many biologically active molecules and serve as versatile synthetic intermediates. nih.gov Their construction is a key challenge in organic synthesis, with cycloaddition reactions being a primary tool. rsc.org

[2+2] Cycloaddition Reactions in Cyclobutane Synthesis

The hallmark of cycloaddition reactions is the formation of two new bonds in a single step. acs.org The [2+2] cycloaddition is the most common method for accessing four-membered carbocyclic rings. acs.org

Photochemical [2+2] Cycloadditions: Historically, [2+2] photocycloadditions, particularly the dimerization of olefins, were among the first methods described for cyclobutane synthesis. acs.org More synthetically useful are intermolecular reactions where an excess of one olefin can be used to form a defined product. acs.org In recent years, visible-light photocatalysis using ruthenium or other metal complexes has emerged as a milder and more selective method for promoting [2+2] enone cycloadditions. organic-chemistry.org This approach involves the one-electron reduction of the enone substrate, which then undergoes a radical anion cycloaddition. organic-chemistry.org

Thermal [2+2] Cycloadditions: These reactions are typically limited to activated alkenes, such as enamines and ketenes, due to orbital symmetry constraints.

Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions that are thermally forbidden. These reactions provide access to a wide array of cyclobutanes under milder conditions and with greater control than traditional photochemical methods. rsc.orgnih.gov For instance, intramolecular [2+2] cycloadditions of allenes with alkenes are a versatile method for creating rigid, bicyclic frameworks containing a cyclobutane ring. acs.org

Diastereoselective and Enantioselective Routes to Substituted Cyclobutanes

The development of catalytic and enantioselective methods has significantly advanced the synthesis of chiral, non-racemic cyclobutanes. nih.gov These reactions provide access to a wide array of enantiomerically enriched compounds. nih.gov

Catalytic Enantioselective [2+2] Cycloadditions: The use of chiral catalysts, particularly chiral Lewis acids, has enabled highly enantioselective [2+2] cycloadditions. For example, the Cu/Sabox-catalyzed cycloaddition between a methylidenemalonate and an aryl alkene can produce a highly functionalized cyclobutane as a single isomer with excellent enantiomeric excess (ee). rsc.org

Michael Addition Routes: A powerful alternative to cycloadditions is the conjugate addition (Michael addition) of nucleophiles to activated cyclobutenes. This approach allows for the diastereoselective and enantioselective synthesis of 1,2-disubstituted cyclobutanes. rsc.orgnih.gov Using a chiral organocatalyst, such as a cinchona-based squaramide, thiols can add to cyclobutene (B1205218) derivatives to yield thio-substituted cyclobutanes with high diastereoselectivity and enantioselectivity. rsc.orgnih.gov

Catalyst-Controlled Regiodivergent Reactions: Recent advances have demonstrated catalyst control over the regioselectivity of ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) to form multi-substituted cyclobutanes. By selecting either a Cu(I) or Cu(II) catalytic system, different diastereomeric products can be accessed from the same starting materials. semanticscholar.org

| Stereoselective Method | Catalyst/Reagent | Key Features | Reference |

| Enantioselective [2+2] Cycloaddition | Chiral Lewis Acids (e.g., Cu/Sabox) | High enantioselectivity (ee) | rsc.org |

| Diastereoselective Michael Addition | Organocatalysts (e.g., Cinchona squaramide) | High diastereomeric ratio (dr) and enantiomeric ratio (er) | rsc.orgnih.gov |

| Rh-Catalyzed C-C Cleavage | Rh(III) complexes | Diastereoselective synthesis of highly substituted cyclobutanes | acs.org |

| Regiodivergent Hydrophosphination | Cu(I) or Cu(II) catalysts | Catalyst control over regioselectivity and diastereoselectivity | semanticscholar.org |

Formation of the Amine Linkage in N-cyclobutyloxetan-3-amine

The final stage in the synthesis of the target molecule involves the formation of the C-N bond between the cyclobutyl group and the 3-position of the oxetane ring. The strategy for this step is highly dependent on the functional group present at the oxetane C3 position in the synthetic intermediate.

A highly effective and widely used approach involves the reductive amination of oxetan-3-one. acs.org Oxetan-3-one is a valuable building block that can be synthesized in a four-step sequence from dihydroxyacetone dimer. acs.org The ketone functionality is readily condensed with a primary amine, such as cyclobutylamine (B51885), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.

Alternatively, if the oxetane intermediate bears a leaving group (e.g., a tosylate or halide) at the 3-position, a direct nucleophilic substitution with cyclobutylamine can be employed. The success of this SN2 reaction depends on the steric hindrance around the reaction center and the nature of the leaving group.

Another approach involves the N-dealkylation of a precursor tertiary amine. nih.gov For instance, if a more readily introduced group is present on the nitrogen, such as a benzyl (B1604629) group, it can be cleaved under various conditions to yield the secondary amine, which could then be alkylated with a cyclobutyl halide. However, for the direct construction of this compound, reductive amination of oxetan-3-one remains the most convergent and efficient strategy.

Reductive Amination Strategies for Amine Synthesis from Carbonyl Precursors

Reductive amination is a widely employed and highly effective method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This approach is particularly well-suited for the preparation of this compound, starting from the commercially available oxetan-3-one and cyclobutylamine. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its mildness and selectivity for imines over ketones. masterorganicchemistry.comcommonorganicchemistry.comnih.gov The reaction is typically carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The general process is outlined below:

Reaction Scheme: Oxetan-3-one reacts with cyclobutylamine to form an iminium ion intermediate. This intermediate is then reduced by sodium triacetoxyborohydride to yield this compound.

The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture compared to other borohydride (B1222165) reagents and can be used in the presence of the carbonyl starting material with minimal reduction of the ketone. commonorganicchemistry.com Alternative reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed, often in protic solvents like methanol (B129727) and sometimes with the addition of a Lewis acid to activate the carbonyl group. commonorganicchemistry.comchemicalbook.com However, concerns over the toxicity of cyanide byproducts make NaBH(OAc)₃ a more favorable choice in many applications. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvents | Key Advantages | Potential Disadvantages |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild, selective for imines, less moisture sensitive | Stoichiometric boron waste |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, water tolerant | Toxic cyanide byproducts |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive | Can reduce the starting ketone, requires careful control of reaction conditions |

Nucleophilic Substitution Reactions with Halogenated Derivatives

Another classical approach to forming the C-N bond is through nucleophilic substitution, where cyclobutylamine acts as the nucleophile, displacing a leaving group at the 3-position of the oxetane ring. This typically involves a 3-halooxetane, such as 3-bromooxetane (B1285879) or 3-chlorooxetane, as the electrophilic partner.

The primary challenge with this methodology is the potential for overalkylation. Since the product, this compound, is also a nucleophile, it can react with the 3-halooxetane starting material to form a tertiary amine byproduct. This can lead to a mixture of products and lower the yield of the desired secondary amine. To mitigate this, a large excess of the primary amine (cyclobutylamine) is often used to favor the formation of the monosubstituted product.

The synthesis of the 3-halooxetane precursor is a critical step. For instance, 3-hydroxyoxetane can be converted to 3-bromooxetane using standard brominating agents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃).

Reduction of Amide and Nitrile Intermediates

A reliable, multi-step approach to this compound involves the formation and subsequent reduction of an amide or nitrile intermediate. This method offers better control over the final product compared to direct nucleophilic substitution.

One pathway begins with the synthesis of oxetane-3-carboxylic acid. This can be achieved through the oxidation of 3-(hydroxymethyl)oxetane. google.com The resulting carboxylic acid can then be coupled with cyclobutylamine using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), to form N-cyclobutyloxetan-3-amide.

The final step is the reduction of the amide to the target amine. It is crucial to select a reducing agent that does not induce ring-opening of the strained oxetane ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for amide reduction, they have been reported to cause decomposition of oxetane-containing amides. chemrxiv.org A more suitable reagent is alane (AlH₃), which has been shown to effectively reduce amides in the presence of the oxetane moiety at low temperatures. chemrxiv.org

An alternative route proceeds through a nitrile intermediate. The Strecker synthesis, starting from oxetan-3-one, can provide 3-amino-3-cyanooxetane derivatives. chemrxiv.org Subsequent manipulation of the amino group and reduction of the nitrile would lead to the desired product.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts (e.g., N-tert-butanesulfinyl imines)

For applications where a specific enantiomer of this compound is required, asymmetric synthesis is necessary. A powerful and widely used method for the asymmetric synthesis of chiral amines is the use of Ellman's auxiliary, tert-butanesulfinamide. yale.edusigmaaldrich.comnih.gov

This strategy involves the condensation of enantiomerically pure (R)- or (S)-tert-butanesulfinamide with oxetan-3-one to form an N-tert-butanesulfinyl imine. nih.govharvard.edu The chiral sulfinyl group then directs the nucleophilic addition of a cyclobutyl nucleophile (e.g., cyclobutylmagnesium bromide or cyclobutyllithium) to the imine carbon with high diastereoselectivity. The bulky tert-butyl group effectively shields one face of the C=N bond, leading to the preferential formation of one diastereomer.

Reaction Scheme: (R)- or (S)-tert-butanesulfinamide condenses with oxetan-3-one to form a chiral N-tert-butanesulfinyl imine. A cyclobutyl Grignard reagent then adds to the imine, directed by the chiral auxiliary. Finally, acidic cleavage of the sulfinyl group yields the enantiomerically enriched this compound.

The resulting sulfinamide can be readily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the free chiral amine with high enantiomeric excess. sigmaaldrich.com The availability of both enantiomers of tert-butanesulfinamide allows for the synthesis of either enantiomer of the target amine. nih.gov

Table 2: Key Steps in Asymmetric Synthesis using Ellman's Auxiliary

| Step | Reagents and Conditions | Purpose |

| Imine Formation | Oxetan-3-one, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ or CuSO₄ | Formation of the chiral N-tert-butanesulfinyl imine intermediate. |

| Nucleophilic Addition | Cyclobutylmagnesium bromide, THF, -78 °C to rt | Diastereoselective addition of the cyclobutyl group to the imine. |

| Auxiliary Cleavage | HCl in Methanol | Removal of the chiral auxiliary to yield the free chiral amine. |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound and its analogues can be approached from both convergent and divergent perspectives, which are strategic considerations in the design of synthetic routes, particularly for creating libraries of related compounds for medicinal chemistry.

A convergent synthesis would involve the separate synthesis of two key fragments, the oxetane core and the cyclobutylamino moiety, which are then combined in a late-stage step to form the final product. For example, the preparation of a suitably functionalized oxetane electrophile and a cyclobutylamine nucleophile, followed by their coupling, represents a convergent approach.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. nih.gov In the context of this compound, oxetan-3-one is an excellent starting point for a divergent synthesis. From this single precursor, a wide array of N-substituted 3-aminooxetanes can be prepared by reacting it with different primary and secondary amines via reductive amination. This allows for the rapid generation of a library of compounds with diverse N-substituents, including the cyclobutyl group, from a common starting material. nih.gov

Divergent Synthesis from Oxetan-3-one: Oxetan-3-one can be reacted with a variety of amines (R-NH₂) under reductive amination conditions to produce a library of N-substituted 3-aminooxetanes.

This divergent strategy is highly efficient for exploring the structure-activity relationships of N-substituted 3-aminooxetanes in drug discovery programs.

Development of Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols is a critical aspect of modern pharmaceutical chemistry, aiming to reduce environmental impact and ensure economic viability. unibe.ch For the synthesis of this compound, several "green chemistry" principles can be applied. fudan.edu.cn

Catalytic Reductive Amination: The use of catalytic reductive amination, employing a heterogeneous catalyst and a green reducing agent like hydrogen gas, is a more sustainable alternative to stoichiometric borohydride reagents. frontiersin.org This approach minimizes waste generation and allows for easier product purification. Catalysts based on non-precious metals are of particular interest.

Flow Chemistry: Continuous flow chemistry offers significant advantages for scalability and safety. nih.gov Reactions can be performed at elevated temperatures and pressures with precise control, often leading to higher yields and shorter reaction times. The reductive amination of oxetan-3-one could potentially be adapted to a flow process, allowing for the safe and efficient large-scale production of this compound.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Methods like direct reductive amination are generally more atom-economical than multi-step sequences involving protecting groups or the installation and removal of leaving groups.

Solvent Selection: The choice of solvents is a key consideration for sustainability. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents like DCM, or even performing reactions in water where possible, can significantly reduce the environmental footprint of the synthesis. unibe.ch

Recent research has focused on developing robust and scalable methods for producing amino-oxetanes, recognizing their importance as bioisosteres in drug development. enamine.netthieme-connect.com These efforts are likely to lead to more sustainable and efficient manufacturing processes for compounds like this compound.

Chemical Reactivity and Functional Group Transformations of N Cyclobutyloxetan 3 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it a potent nucleophile and a moderate base. This reactivity is central to a variety of functional group transformations, including the formation of amides, sulfonamides, and enamines, as well as N-alkylation.

Acylation Reactions and Amide Formation

The secondary amine of N-cyclobutyloxetan-3-amine readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. This reaction, a nucleophilic acyl substitution, results in the formation of a stable N,N-disubstituted amide. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Common coupling agents used for forming amide bonds from carboxylic acids include carbodiimides like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or phosphonium (B103445) reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). These reactions are fundamental in medicinal chemistry for linking molecular fragments.

| Reactant 1 | Acylating Agent | Conditions | Product |

| Secondary Amine (General) | Acetyl Chloride | Et3N, CH2Cl2, 0 °C to rt | N-acetyl Amide |

| 3-Aminooxetane | Benzoyl Chloride | Pyridine, CH2Cl2 | N-benzoyl-3-aminooxetane |

| Secondary Amine (General) | Acetic Anhydride | Base (e.g., Et3N), rt | N-acetyl Amide |

| 3-Aminooxetane | Propanoic Acid | EDC, HOBt, DMF | N-propanoyl-3-aminooxetane |

This table presents representative acylation reactions for secondary amines and related structures, illustrating typical conditions and outcomes.

Sulfonylation Reactions and Sulfonamide Synthesis

In a reaction analogous to acylation, this compound can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield N-substituted sulfonamides. This transformation also typically requires a base to scavenge the generated HCl. The resulting sulfonamide linkage is a key functional group in many pharmaceutical compounds due to its chemical stability and hydrogen bonding capabilities. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

| Amine Reactant | Sulfonylating Agent | Conditions | Product |

| Secondary Amine (General) | p-Toluenesulfonyl chloride | Pyridine, 0 °C | N-tosyl Sulfonamide |

| N-alkylaniline | Benzenesulfonyl chloride | In(OTf)3 catalyst, rt | N-alkyl-N-phenylbenzenesulfonamide |

| Primary/Secondary Amine | Vinyl Sulfone | N-bromosuccinimide | Vinyl Sulfonamide |

This table provides examples of sulfonylation reactions, demonstrating the formation of sulfonamides from various amines under different catalytic conditions.

Condensation Reactions with Carbonyl Compounds (Imine and Enamine Formation)

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines, not imines. The reaction is typically catalyzed by a mild acid and involves the removal of water to drive the equilibrium toward the product.

The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. Following proton transfer, the hydroxyl group is protonated to form a good leaving group (water). The subsequent elimination of water generates a positively charged iminium ion. Since the nitrogen atom lacks a proton to eliminate for neutralization (as in imine formation from primary amines), a proton is instead removed from an adjacent carbon (the α-carbon) of the original carbonyl compound, resulting in the formation of a C=C double bond and yielding the neutral enamine product.

N-Alkylation and Quaternization Processes

The secondary amine of this compound can be N-alkylated to form a tertiary amine. This is typically achieved through nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). However, this reaction can be difficult to control, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium (B1175870) salt. To achieve mono-alkylation, alternative methods like reductive amination with an aldehyde or ketone are often preferred.

If the tertiary amine is formed, it can be further reacted with an alkyl halide in a process known as the Menshutkin reaction to produce a quaternary ammonium salt. This reaction proceeds via an SN2 mechanism and is favored by polar solvents. Quaternization is generally exhaustive and cleanly converts the tertiary amine into the corresponding salt.

| Amine Reactant | Alkylating Agent | Reaction Type | Conditions |

| Secondary Amine | Alkyl Halide (e.g., CH3I) | N-Alkylation | Base, Solvent (e.g., CH3CN) |

| Aniline | Benzyl Alcohol | Catalytic N-Alkylation | Ru(II) or Ir(III) catalyst, base |

| Tertiary Amine | Alkyl Halide (e.g., CH3CH2Br) | Quaternization (Menshutkin) | Polar solvent (e.g., Alcohol) |

| Tertiary Amine | Benzyl Chloride | Quaternization (Menshutkin) | Acetonitrile, Reflux |

This table outlines typical N-alkylation and quaternization reactions for secondary and tertiary amines.

Reactions with Nitrous Acid and Diazotization Chemistry

The reaction of secondary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), yields N-nitrosamines (R₂N-N=O). The reactive electrophile in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic secondary amine. Subsequent deprotonation of the nitrogen atom gives the stable N-nitrosamine product.

It is important to note that diazotization, the formation of a diazonium salt (R-N₂⁺), is a characteristic reaction of primary amines, not secondary amines. The N-nitrosamine formed from a secondary amine is stable because it lacks the additional proton on the nitrogen that is necessary for the elimination of water to form a diazonium ion. N-nitrosamines are a class of compounds known for their carcinogenic potential.

Transformations Involving the Oxetane (B1205548) Ring System

The oxetane ring in this compound is a strained four-membered heterocycle. While more stable than its three-membered counterpart, the oxirane (epoxide), the inherent ring strain allows for a variety of ring-opening reactions, typically under acidic conditions or with potent nucleophiles. The stability of the oxetane ring is influenced by its substitution pattern; 3,3-disubstituted oxetanes, for instance, are generally more stable toward nucleophilic attack due to steric hindrance.

Acid-catalyzed ring-opening is a common transformation. Protonation of the oxetane oxygen by a Lewis or Brønsted acid activates the ring, making the carbon atoms susceptible to nucleophilic attack. This can lead to the formation of 1,3-difunctionalized acyclic products. For example, in the presence of a strong acid and a nucleophile, the ring can open to form a 1,3-diol, amino alcohol, or other derivatives.

In some cases, intramolecular ring-opening can occur. For instance, N-acyl-3-aminooxetanes can be activated by a Lewis acid (e.g., In(OTf)₃) to undergo intramolecular cyclization, where the amide oxygen acts as the nucleophile, opening the oxetane to form a 2-oxazoline ring system. This strategy provides a modern route to valuable heterocyclic structures. The oxetane moiety is generally stable under neutral to basic conditions and tolerant of many standard synthetic transformations that target other parts of the molecule, such as those described for the secondary amine functionality.

Ring-Opening Reactions of the Oxetane Moiety

The inherent ring strain of the oxetane in this compound makes it susceptible to cleavage by various reagents, a reaction of significant synthetic utility. beilstein-journals.org These reactions can be initiated by nucleophiles, electrophiles, or under reductive conditions. magtech.com.cn

Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. This acid-catalyzed ring-opening typically proceeds with high regioselectivity, with the nucleophile attacking the more substituted carbon atom. magtech.com.cn For this compound, this would lead to the formation of a 1-(cyclobutylamino)-3-(nucleophile)-propan-2-ol derivative. A variety of weak nucleophiles, including water, alcohols, and halides, can participate in these transformations. magtech.com.cn

Strong nucleophiles, on the other hand, generally attack the less sterically hindered carbon of the oxetane ring. magtech.com.cn In the case of this compound, this would also lead to a 1,3-disubstituted propan-2-ol derivative. Thiols and amines are effective nucleophiles for such reactions. nih.govacs.org

Lewis acids can also promote the ring-opening of oxetanes, often with high regioselectivity. researchgate.net For instance, aluminum-based Lewis acids have been shown to catalyze the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. researchgate.net While this specific reaction may not be directly applicable to the 3-amino-substituted oxetane in the target molecule, it highlights the general reactivity of the oxetane ring under Lewis acidic conditions.

Reductive ring-opening of oxetanes can be achieved using various reducing agents, leading to the corresponding 1,3-diols. This transformation effectively removes the oxetane moiety while introducing two hydroxyl groups.

Table 1: Ring-Opening Reactions of the Oxetane Moiety

| Reaction Type | Reagents/Conditions | Product Type | Regioselectivity |

|---|---|---|---|

| Acid-Catalyzed | H⁺, Weak Nucleophile (H₂O, ROH) | 1-(Cyclobutylamino)-3-(nucleophile)propan-2-ol | Attack at C3 |

| Nucleophilic | Strong Nucleophile (RSH, RNH₂) | 1-(Cyclobutylamino)-3-(nucleophile)propan-2-ol | Attack at C2/C4 |

| Lewis Acid-Catalyzed | Lewis Acid (e.g., Al(C₆F₅)₃) | Isomerized products (e.g., homoallylic alcohols) | Dependent on substrate and catalyst |

| Reductive Cleavage | Reducing Agent | 1-(Cyclobutylamino)propane-2,3-diol | Not applicable |

Functionalization at Peripheral Positions of the Oxetane Core

While ring-opening is a common fate for the oxetane ring, it is also possible to achieve functionalization at the peripheral C2 and C4 positions without cleaving the ring. These reactions are less common but offer pathways to more complex oxetane-containing structures.

One approach to such functionalization involves the deprotonation of a C-H bond adjacent to the oxetane oxygen, followed by reaction with an electrophile. However, the acidity of these protons is generally low, making this a challenging transformation.

Furthermore, the synthesis of oxetanes with pre-installed functional groups at the 2- or 4-positions provides an indirect method for accessing peripherally functionalized derivatives of this compound through subsequent amination at the 3-position.

Transformations Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring of this compound also exhibits a range of chemical reactivities, including functionalization of the ring itself and modifications that lead to ring expansion or rearrangement.

Functionalization of the Cyclobutane Skeleton

Direct functionalization of the C-H bonds of the cyclobutane ring is a powerful strategy for introducing new substituents. Transition metal-catalyzed C-H activation has emerged as a key methodology in this regard.

Rhodium(II) catalysts, for example, can mediate the insertion of carbenes into the C-H bonds of cyclobutanes. nih.govmdpi.com The regioselectivity of this reaction can often be controlled by the choice of catalyst and directing group. nih.gov In the context of this compound, the amine functionality could potentially direct the C-H activation to a specific position on the cyclobutane ring.

Palladium-catalyzed C-H arylation is another important method for functionalizing cyclobutanes. researchgate.net This reaction typically employs a directing group to guide the palladium catalyst to a specific C-H bond. For this compound, the nitrogen atom could serve as an endogenous directing group, facilitating arylation at the C2 or C3 position of the cyclobutane ring.

Free radical reactions also provide a means to functionalize the cyclobutane ring. cmu.edu For instance, radical halogenation can introduce a halogen atom onto the cyclobutane skeleton, which can then be further elaborated through nucleophilic substitution or cross-coupling reactions. The Hoffmann-Löffler-Freytag reaction, involving the intramolecular hydrogen atom transfer of a nitrogen-centered radical, is a classic example of a radical-mediated C-H functionalization that could be applicable to this compound. libretexts.org

Table 2: Functionalization of the Cyclobutane Skeleton

| Reaction Type | Catalyst/Reagent | Product Type |

|---|---|---|

| Rhodium-Catalyzed C-H Insertion | Rh(II) catalyst, Diazo compound | Substituted this compound |

| Palladium-Catalyzed C-H Arylation | Pd(II) catalyst, Aryl halide | Aryl-substituted this compound |

| Free Radical Halogenation | Halogen source, Radical initiator | Halo-substituted this compound |

Ring Modification and Rearrangement Pathways of the Cyclobutane System

The inherent strain in the cyclobutane ring can be harnessed to drive ring expansion and rearrangement reactions, providing access to larger and more complex cyclic structures. researchgate.net

One of the most well-known rearrangement reactions of aminocyclobutanes is the Demjanov rearrangement and its variant, the Tiffeneau-Demjanov rearrangement. magtech.com.cnacs.orgnih.gov These reactions typically involve the treatment of a primary amine or a β-amino alcohol with nitrous acid to generate a diazonium ion, which then undergoes a ring-expanding 1,2-alkyl shift. magtech.com.cnacs.orgnih.gov For this compound, derivatization to a primary amine at a suitable position on the cyclobutane ring would be necessary to facilitate this type of rearrangement, leading to a cyclopentanone (B42830) or cyclopentanol (B49286) derivative.

Acid-catalyzed rearrangements of cyclobutylimines have been shown to yield tetrahydropyridines, representing another ring expansion pathway. Conversion of the secondary amine in this compound to an appropriate imine derivative could potentially enable this transformation.

Furthermore, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring expansion to a more stable cyclopentyl cation. stackexchange.com This can be achieved, for example, by the dehydration of a cyclobutylmethanol derivative.

Photochemical [2+2] cycloadditions represent a method for constructing the cyclobutane ring, and the reverse reaction, a retro-[2+2] cycloaddition, can be a pathway for ring modification, although this is less common for saturated cyclobutanes. libretexts.orgugent.beamazonaws.comnih.gov

Table 3: Ring Modification and Rearrangement of the Cyclobutane System

| Reaction Name/Type | Key Intermediate/Conditions | Product Type |

|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Diazonium ion, Nitrous acid | Cyclopentanone derivative |

| Acid-Catalyzed Rearrangement | Cyclobutylimine, Acid | Tetrahydropyridine derivative |

| Carbocation-Mediated Ring Expansion | Cyclobutylcarbinyl cation | Cyclopentyl derivative |

| Oxidative Rearrangement | N-halo aminal | Bicyclic amidine |

Role and Utility of N Cyclobutyloxetan 3 Amine As a Versatile Synthetic Building Block

Contribution to the Construction of 3D-Shaped Chemical Scaffolds

The incorporation of N-cyclobutyloxetan-3-amine into molecular designs is a key strategy for creating compounds with significant three-dimensional (3D) character. In drug discovery, moving beyond flat, two-dimensional aromatic structures is critical for exploring new chemical space and improving interaction with complex biological targets. The cyclobutane (B1203170) and oxetane (B1205548) rings in this building block are non-planar and rich in sp3-hybridized carbon atoms, which forces appended substituents into well-defined vectors in 3D space.

This sp3-enrichment is a sought-after feature for modern drug candidates. Scaffolds like cyclobutanes provide a rigid core that helps to create more complex and diverse molecular shapes. researchgate.net The use of such 3D frameworks allows for a more comprehensive exploration of the chemical space required for interacting with the intricate three-dimensional structures of biomolecules like proteins and enzymes. researchgate.net By providing a rigid, non-aromatic core, this compound enables the synthesis of molecules with a higher fraction of sp3 carbons (Fsp3), a parameter often correlated with improved clinical success.

| Feature | Contribution to 3D Scaffolds |

| Cyclobutane Ring | Provides a rigid, non-planar carbocyclic core. |

| Oxetane Ring | Introduces a strained, polar heterocyclic system that directs substituents. |

| sp3-Hybridization | Enriches the molecule with three-dimensional geometry, moving away from flat structures. |

| Overall Structure | Acts as a conformationally restricted building block for creating structurally diverse libraries. researchgate.net |

Application in Designing Conformationally Restricted Analogues

A fundamental goal in medicinal chemistry is to control the conformation of a drug molecule to maximize its binding affinity for a biological target and minimize off-target effects. The inherent rigidity of the this compound scaffold makes it an excellent tool for designing conformationally restricted analogues. researchgate.netnih.gov

The strained cyclobutane and oxetane rings limit the number of accessible low-energy conformations. When this building block is incorporated into a larger molecule, it can "lock" a portion of the molecular backbone into a specific orientation that is optimal for binding. nih.gov This pre-organization of the molecule for its target can lead to a significant increase in inhibitory potency and specificity. nih.gov Furthermore, enforcing a restricted conformation can improve metabolic stability by preventing the molecule from adopting a shape that is susceptible to enzymatic degradation. nih.gov The strategic placement of fluorine atoms on such scaffolds can further help to stabilize certain conformations through hydrogen bonding. researchgate.net

Integration into Combinatorial Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening. Amines and carboxylic acids are among the most common and abundant feedstocks used for building these libraries, traditionally through the formation of amide bonds. nih.gov

This compound, with its reactive secondary amine handle, is an ideal building block for integration into such libraries. Its unique 3D topology offers a distinct advantage over the more common, flatter amine building blocks. By incorporating this scaffold, chemists can introduce novel, three-dimensional diversity into compound collections, significantly expanding the accessible chemical space. nih.gov This allows for the exploration of new structure-activity relationships that would be missed with conventional building blocks. The use of diverse and conceivable chemical transformations beyond simple amide coupling further broadens the vector of chemical space exploration when starting with unique amines. nih.gov

Utilization in Bioisosteric Design Strategies (e.g., oxetane as morpholine (B109124) mimic)

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The oxetane ring within this compound is frequently used as a bioisostere for the morpholine moiety. enamine.net While morpholine is present in over 20 FDA-approved drugs, it is often a site of metabolic liability. enamine.net

Replacing a morpholine ring with an oxetane-containing scaffold can advantageously alter key pharmacokinetic properties. enamine.netaminer.org This substitution can lead to improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility, all of which are critical for developing a successful drug candidate. The oxetane serves as a polar mimic that can engage in similar hydrogen bonding interactions as the morpholine oxygen, while its different chemical nature resists common metabolic pathways that degrade the morpholine ring.

| Property | Morpholine | Oxetane (as a mimic) | Rationale for Substitution |

| Metabolic Stability | Often metabolically labile. enamine.net | Generally more stable to oxidation. | To improve compound half-life and reduce metabolic clearance. enamine.net |

| Lipophilicity (logP) | Contributes moderately to lipophilicity. | Tends to be less lipophilic. | To enhance aqueous solubility and fine-tune pharmacokinetic profiles. enamine.net |

| Polarity | Polar, acts as a hydrogen bond acceptor. | Polar, acts as a hydrogen bond acceptor. | To maintain key interactions with the biological target. |

| Chemical Space | Well-explored in drug design. | Offers access to less explored, novel chemical space. aminer.org | To gain intellectual property and discover novel structure-activity relationships. |

Precursor in the Synthesis of Complex Molecular Architectures (e.g., fluorinated derivatives)

The this compound scaffold serves not only as a modifier of physicochemical properties but also as a versatile precursor for the synthesis of more complex molecules. The secondary amine provides a reactive handle for a wide range of chemical transformations, allowing for its elaboration into more intricate structures.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of N-cyclobutyloxetan-3-amine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR, the protons on carbons adjacent to the nitrogen and the oxetane (B1205548) oxygen are expected to be deshielded, appearing at a downfield chemical shift. For instance, the protons on the oxetane ring carbons (C2 and C4) adjacent to the oxygen would likely resonate in the 4.0-5.0 ppm range, while the proton on C3 and the cyclobutane (B1203170) protons alpha to the nitrogen would appear around 2.5-3.5 ppm. The unsubstituted cyclobutane protons are predicted to have a chemical shift near 2.0 ppm. nih.govresearchgate.netacs.org The N-H proton signal would be a broad singlet, its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy provides complementary information. The carbons of the oxetane ring would show significant downfield shifts due to the electronegativity of the oxygen atom, typically in the 50-80 δ range. libretexts.orgpressbooks.pub The carbon atoms of the cyclobutyl ring would be expected in the aliphatic region, with the carbon bonded to the nitrogen appearing more downfield than the others.

For stereochemical and conformational analysis, two-dimensional NMR techniques are indispensable. Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, helping to define the molecule's preferred three-dimensional shape. acs.orgarxiv.orgmdpi.commdpi.com Given the puckered nature of both cyclobutane and oxetane rings, the molecule is conformationally flexible. wikipedia.orglibretexts.orglibretexts.orgmaricopa.edu Variable-temperature (VT) NMR studies can be employed to investigate these dynamics, potentially revealing the energy barriers between different ring conformations by observing the coalescence of signals as the temperature changes. jove.comjove.comacs.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxetane C-H (C2, C4) | 4.0 - 5.0 | ~70 - 80 |

| Oxetane C-H (C3) | ~3.0 - 3.5 | ~50 - 60 |

| Cyclobutane C-H (alpha to N) | ~2.5 - 3.0 | ~50 - 60 |

| Cyclobutane C-H (other) | 1.8 - 2.2 | ~20 - 30 |

| N-H | 1.0 - 4.0 (broad, variable) | N/A |

Mass Spectrometry Techniques for Precise Molecular Characterization of Derivatives

Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns of this compound and its derivatives. According to the nitrogen rule, as a molecule with a single nitrogen atom, this compound will exhibit a molecular ion peak ([M]⁺) with an odd mass-to-charge ratio (m/z). libretexts.org

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgmiamioh.eduyoutube.com This process leads to the formation of a resonance-stabilized cation. For this compound, two principal α-cleavage pathways are possible:

Cleavage of the bond between the nitrogen and the cyclobutyl ring, leading to the loss of a cyclobutyl radical.

Cleavage within the oxetane ring at the C2-C3 or C3-C4 bond.

The resulting fragment ions provide definitive structural information. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition and confirming the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₈H₁₅NO]⁺ | Molecular Ion |

| [M-55]⁺ | [C₄H₈NO]⁺ | α-cleavage, loss of cyclobutyl radical |

| [M-28]⁺ | [C₇H₁₃N]⁺ | Cleavage and loss of CH₂O from oxetane ring |

| [M-43]⁺ | [C₅H₁₀N]⁺ | Cleavage and loss of C₂H₃O from oxetane ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. As a secondary amine, a single, moderately weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comlibretexts.orgspectroscopyonline.comspcmc.ac.in The C-N stretching vibration for an aliphatic amine should appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com The presence of the oxetane ring would be confirmed by a characteristic C-O single-bond stretching absorption, typically found between 1150 and 1050 cm⁻¹. pressbooks.publibretexts.org Additionally, C-H stretching vibrations from the aliphatic rings would be observed just below 3000 cm⁻¹. rockymountainlabs.com

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational data. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C-C bond vibrations within the cyclobutane and oxetane rings are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the rings would also be more prominent. Raman spectroscopy is a valuable tool for analyzing the skeletal framework of the molecule. acs.orgspectroscopyonline.comspectroscopyonline.com

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| N-H | Stretch | 3350 - 3310 (weak-medium) | Weak |

| C-H (sp³) | Stretch | 2850 - 2960 (strong) | Strong |

| N-H | Wag | 700 - 750 (broad) | Weak |

| C-N | Stretch | 1020 - 1250 (medium) | Medium |

| C-O (Oxetane) | Stretch | 1050 - 1150 (strong) | Medium |

| C-C (Rings) | Stretch/Bend | 800 - 1200 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state. excillum.comwikipedia.org This technique requires a suitable single crystal of the compound.

If a crystal structure of this compound were obtained, it would yield precise data on bond lengths, bond angles, and torsional angles. This would definitively resolve the puckered conformations of both the cyclobutane and oxetane rings. wikipedia.orglibretexts.org Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds formed by the secondary amine's N-H group with the oxygen of the oxetane or the nitrogen of an adjacent molecule. researchgate.net This information is critical for understanding the solid-state properties of the material.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| Volume (ų) | ~1025 |

| Z (Molecules/unit cell) | 4 |

Computational and Theoretical Investigations of N Cyclobutyloxetan 3 Amine

Quantum Mechanical (QM) Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic environment of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine electronic properties that govern molecular stability and reactivity. For N-cyclobutyloxetan-3-amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed picture of its electronic landscape.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity) mdpi.com. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity mdpi.com.

The molecular electrostatic potential (MEP) map is another valuable tool derived from QM calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom of the amine and the oxygen atom of the oxetane (B1205548), indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the amine would exhibit a positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -8.95 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.15 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 11.10 | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Ionization Potential | 8.95 | The minimum energy required to remove an electron from the molecule. |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure of this compound is not static. Due to the flexibility of the cyclobutane (B1203170) ring and the puckered nature of the oxetane ring, the molecule can exist in several different spatial arrangements, or conformations. Identifying the most stable conformer is crucial, as it represents the most populated state of the molecule and governs its physical and chemical properties.

Conformational analysis typically begins with a broad search using computationally less expensive methods like molecular mechanics (MM). This initial scan identifies a set of low-energy candidate structures. These candidates are then subjected to more accurate geometry optimization and energy calculations using a higher level of theory, such as DFT.

For this compound, key conformational variables include the puckering of both the oxetane and cyclobutane rings and the relative orientation of the cyclobutyl group with respect to the oxetane. The nitrogen atom's inversion barrier also contributes to the conformational landscape. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Description of Geometry | Relative Energy (kcal/mol) |

|---|---|---|

| A | Cyclobutyl group in an equatorial-like position relative to the oxetane ring. | 0.00 |

| B | Cyclobutyl group in an axial-like position relative to the oxetane ring. | 1.52 |

| C | Puckered conformer of the cyclobutane ring (equatorial). | 0.88 |

Prediction of Reactivity Profiles and Reaction Mechanisms

The electronic structure data obtained from QM calculations can be used to predict how this compound will behave in chemical reactions. Reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Based on its structure, the secondary amine is the most prominent functional group. The nitrogen atom, with its lone pair of electrons (as would be visualized in the HOMO), is expected to be the primary nucleophilic and basic site. Therefore, this compound would be predicted to readily undergo reactions typical of secondary amines, such as:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

Salt Formation: Protonation by acids to form ammonium (B1175870) salts.

Computational chemistry can model the reaction pathways for these transformations. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a proposed mechanism. For example, a theoretical study could compare the activation barriers for the reaction of this compound with different electrophiles to predict selectivity.

Molecular Modeling and Dynamics Simulations for Potential Interactions with Biological Targets

The unique three-dimensional shape and chemical features of this compound make it an interesting candidate for drug discovery. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be used to explore its potential to interact with biological targets like enzymes or receptors.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their steric and electrostatic complementarity. A high docking score suggests a favorable binding mode.

Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-protein complex over time. Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses them to simulate their movements. This allows for an assessment of the stability of the binding pose and a detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that hold the ligand in place. The simulation can also reveal how the binding of the ligand might induce conformational changes in the protein.

For this compound, key interactions would likely involve hydrogen bonding from the N-H group to acceptor residues in a protein's active site, and the oxetane oxygen could also act as a hydrogen bond acceptor. The cyclobutyl group would likely engage in hydrophobic (van der Waals) interactions.

Table 3: Simulated Interactions of this compound with a Hypothetical Kinase Active Site (Illustrative Data)

| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Amine (N-H) | Aspartic Acid 145 (Oxygen) | 2.8 |

| Hydrogen Bond (Acceptor) | Oxetane (Oxygen) | Serine 88 (Hydrogen) | 3.1 |

These computational predictions can guide the synthesis and experimental testing of this compound and its derivatives as potential therapeutic agents.

Future Research Directions and Prospects

Development of Novel Catalytic and Highly Stereoselective Synthetic Approaches

Current synthetic routes to N-substituted oxetan-3-amines often rely on multi-step sequences, such as the reductive amination of oxetan-3-one. While effective, these methods can be inefficient and may not offer precise control over stereochemistry when chiral centers are present. A significant future research direction lies in the development of catalytic and stereoselective methods for the direct synthesis of N-cyclobutyloxetan-3-amine and its derivatives.

One promising avenue is the advancement of gold-catalyzed reactions. For instance, the gold-catalyzed synthesis of oxetan-3-ones from readily available propargylic alcohols presents an efficient entry point to the oxetane (B1205548) core. nih.govscispace.comorganic-chemistry.orgnih.gov Future work could focus on developing a one-pot tandem reaction where the in-situ generated oxetan-3-one is directly aminated with cyclobutylamine (B51885) in the presence of a suitable catalyst.

Furthermore, the development of enantioselective methods is crucial. While this compound itself is achiral, the synthesis of substituted derivatives would benefit from stereocontrol. Research into chiral catalysts, such as those based on transition metals or organocatalysts, could enable the stereoselective synthesis of complex oxetane structures. nih.gov For example, the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines has been successful in creating stereocenters in acyclic systems and could be adapted for the synthesis of chiral N-substituted oxetan-3-amines. nih.gov

Table 1: Potential Catalytic Approaches for this compound Synthesis

| Catalytic Strategy | Precursors | Potential Advantages |

| Gold-Catalyzed Tandem Reaction | Propargylic alcohol, Cyclobutylamine | One-pot synthesis, atom economy |

| Transition Metal-Catalyzed Amination | Oxetan-3-one, Cyclobutylamine | High efficiency, potential for stereocontrol |

| Organocatalysis | Functionalized oxetane precursors | Mild reaction conditions, enantioselectivity |

Exploration of Unconventional Chemical Transformations and Derivatizations

The reactivity of the strained oxetane ring and the nucleophilic amine in this compound offers a rich landscape for chemical exploration. Future research should venture beyond standard derivatization techniques to uncover unconventional transformations that can lead to novel molecular architectures.

The ring strain of the oxetane can be harnessed for ring-opening reactions to generate functionalized 1,3-diols. While typically conducted under harsh conditions, the development of mild, selective ring-opening methodologies would be highly valuable. For example, the reaction with electrophilic reagents could be explored to trigger regioselective ring opening, providing access to a diverse range of substituted products.

Furthermore, the secondary amine provides a handle for a variety of transformations. Beyond simple acylation or alkylation, the development of novel coupling reactions is a key area of interest. For instance, the use of this compound in multicomponent reactions could rapidly generate molecular complexity. mdpi.com The copper-catalyzed four-component reaction of an amino alcohol, formaldehyde, an alkyne, and an oxetanone to form spirocycles is an example of the complex scaffolds that can be built. mdpi.com

The concept of amino-oxetanes as amide isosteres has gained traction in medicinal chemistry. researchgate.netthieme.denih.gov Future research could focus on developing this compound as a bioisostere for specific applications, requiring a detailed investigation of its conformational preferences and electronic properties.

Integration into High-Throughput and Automated Synthesis Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science necessitates the development of synthetic methods compatible with high-throughput and automated platforms. A significant future prospect for this compound is its integration into such workflows.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging in a flask. rsc.orgmdpi.com Developing a robust and reliable flow synthesis of this compound and its derivatives would be a major step forward. This could involve, for example, a packed-bed reactor containing a solid-supported catalyst for the amination of oxetan-3-one.

Automated synthesis platforms, often utilizing robotic systems, can perform a large number of reactions in parallel. The development of reaction conditions for the derivatization of this compound that are amenable to automation (e.g., using standardized reagent plates and simple purification protocols) would greatly accelerate the exploration of its chemical space.

Potential Applications Beyond Traditional Organic Synthesis, e.g., in Materials Science

While the primary focus for oxetane-containing compounds has been in medicinal chemistry, their unique properties also make them attractive for applications in materials science. Future research should explore the potential of this compound as a monomer or functional building block for novel materials.

The cationic ring-opening polymerization of oxetanes is a well-established method for producing polyethers. wikipedia.orgradtech.orgnih.govnih.gov this compound could potentially be used as a co-monomer in such polymerizations to introduce amine functionalities along the polymer backbone. These pendant amine groups could serve as sites for cross-linking, for grafting other molecules, or to impart specific properties such as adhesion or altered solubility. The synthesis of hyperbranched polyoxetanes from hydroxyl-functionalized oxetanes has been demonstrated, suggesting that amino-functionalized oxetanes could also be used to create complex polymer architectures. nih.govnih.gov

The incorporation of oxetane moieties into photo-curable polymers is another area of interest. radtech.org The high reactivity of the oxetane ring in photo-initiated cationic polymerization makes it a valuable component in coatings, adhesives, and inks. This compound could be derivatized with a polymerizable group, such as an acrylate (B77674) or methacrylate, to create a monomer that can be incorporated into these materials, potentially improving their thermal and mechanical properties.

Table 2: Potential Materials Science Applications of this compound

| Application Area | Role of this compound | Potential Benefits |

| Functional Polymers | Co-monomer in ring-opening polymerization | Introduction of amine functionality, cross-linking sites |

| Photo-curable Resins | Derivatized monomer | Enhanced thermal and mechanical properties |

| Adhesives | Component of polymer formulations | Improved adhesion to polar substrates |

| Energetic Materials | Precursor to energetic polymers | High oxygen content in the polymer backbone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.